molecular formula C11H21N B13169209 3-Cyclopentyl-5-methylpiperidine

3-Cyclopentyl-5-methylpiperidine

Cat. No.: B13169209
M. Wt: 167.29 g/mol
InChI Key: NHWGOFAQLBHVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-5-methylpiperidine is a heterocyclic organic compound that belongs to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-5-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . Another method includes the use of Grignard reagents in a continuous flow reaction to produce enantioenriched α-substituted piperidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactions and catalytic processes are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-5-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

3-Cyclopentyl-5-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.

    Cyclopentylpiperidine: Similar to 3-Cyclopentyl-5-methylpiperidine but without the methyl group.

    Methylpiperidine: Contains a methyl group but lacks the cyclopentyl group.

Uniqueness: this compound is unique due to the presence of both cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other piperidine derivatives .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

3-cyclopentyl-5-methylpiperidine

InChI

InChI=1S/C11H21N/c1-9-6-11(8-12-7-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3

InChI Key

NHWGOFAQLBHVRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.